OPB-111077
Description
Background of STAT3 and Oxidative Phosphorylation as Therapeutic Targets in Disease Contexts
STAT3 as a Therapeutic Target:
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in various cellular processes, including proliferation, survival, differentiation, and angiogenesis. In numerous human cancers, STAT3 is constitutively activated, leading to the transcription of genes that promote tumor growth and metastasis while inhibiting apoptosis. nih.govelsevierpure.com This aberrant activation makes STAT3 an attractive target for cancer therapy. nih.govelsevierpure.com The inhibition of STAT3 signaling has been shown to result in the apoptosis of tumor cells that are dependent on this pathway, but not normal cells. nih.gov Furthermore, STAT3 activation has been identified as a mechanism of resistance to targeted therapies in several types of oncogene-addicted cancers. nih.gov
Oxidative Phosphorylation (OXPHOS) as a Therapeutic Target:
For a long time, it was believed that cancer cells primarily rely on glycolysis for energy production, a phenomenon known as the Warburg effect. However, emerging evidence has highlighted the importance of mitochondrial oxidative phosphorylation (OXPHOS) for the survival and proliferation of certain cancer types, particularly in the context of drug resistance and cancer stem cells. ashpublications.orgnih.gov Some cancer cells exhibit a metabolic flexibility, switching to OXPHOS when glycolysis is inhibited, which allows them to survive and propagate. ashpublications.org This reliance on OXPHOS in specific cancer cell populations has positioned it as a viable therapeutic target. ashpublications.orgspandidos-publications.com Inhibiting OXPHOS can lead to an energy crisis within the cancer cells, ultimately triggering cell death. ashpublications.org
Rationale for the Development of Dual-Targeting Agents like OPB-111077 in Preclinical Investigations
The development of agents that can simultaneously target multiple oncogenic pathways is a promising strategy to overcome the adaptive resistance mechanisms of cancer. The intricate link between STAT3 signaling and cellular metabolism provides a strong rationale for the dual inhibition of STAT3 and OXPHOS.
Mitochondrial STAT3 (mSTAT3) has been shown to directly regulate the activity of the electron transport chain, thereby influencing OXPHOS. nih.gov This provides a direct link between a key oncogenic signaling pathway and a critical metabolic process. By targeting both, a dual inhibitor like this compound has the potential to disrupt cancer cell signaling and energy production simultaneously. nih.govresearchgate.net
This dual-targeting approach is particularly relevant for cancers that have developed resistance to therapies targeting a single pathway. nih.gov For instance, tumors that become resistant to tyrosine kinase inhibitors often exhibit an upregulation of both STAT3 signaling and a reliance on OXPHOS. nih.gov Therefore, a compound like this compound could potentially resensitize these resistant tumors to other treatments or act as a potent standalone therapy. researchgate.net The preclinical investigation of such dual-targeting agents is crucial to validate this therapeutic hypothesis and to understand their precise mechanisms of action and potential clinical applications.
Detailed Research Findings
Preclinical studies have provided valuable insights into the mechanism and anti-tumor activity of this compound. Mechanistic analyses have revealed that this compound inhibits the mitochondrial respiratory chain complex I. ashpublications.org This inhibition disrupts energy production and activates the AMPK-mTOR energy stress sensor pathway. ashpublications.org
In vitro studies have demonstrated the potent growth-inhibitory effects of this compound across a range of human cancer cell lines.
| Cancer Type | Cell Line Origin | IC50 Values (nM) |
|---|---|---|
| Hematological Malignancies | Leukemia, Multiple Myeloma, Lymphoma | 18.6 - 525.3 |
| Solid Tumors | Liver, Lung, Gastric, Breast Cancer | 92.6 - 1727.7 |
Furthermore, in vivo studies using mouse xenograft models have corroborated these findings. Daily oral administration of this compound resulted in significant, dose-dependent antitumor effects against tumors derived from leukemia, lymphoma, liver, gastric, and breast cancer cell lines. ashpublications.org In a preclinical model of hepatocellular carcinoma, this compound was shown to inhibit the phosphorylation of STAT3 at serine 727, revert the mitochondrial phenotype, and restore sensitivity to the tyrosine kinase inhibitor sorafenib (B1663141) in resistant cells. mdpi.com This suggests that by targeting STAT3 and OXPHOS, this compound can overcome certain mechanisms of drug resistance. mdpi.com
Properties
IUPAC Name |
Unknown |
|---|---|
SMILES |
Unknown |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
OPB-111077; OPB111077; OPB 111077. |
Origin of Product |
United States |
Molecular Mechanisms of Action of Opb 111077
Primary Molecular Targets and Binding Interactions
OPB-111077's primary molecular targets involve direct inhibition of STAT3 activation and a specific disruption of mitochondrial energy production.
Direct Inhibition of Signal Transducer and Activator of Transcription 3 (STAT3) Pathway Activation
This compound functions as a potent and highly specific inhibitor of STAT3. It achieves this by binding with high affinity to the Src Homology 2 (SH2) domain of STAT3. medkoo.comprinceton.edunorvig.com This binding directly inhibits STAT3 activity, preventing its phosphorylation, including at the Ser727 residue, which is particularly relevant for mitochondrial STAT3. idrblab.netnih.gov By blocking the SH2 domain, this compound impedes the crucial steps required for STAT3 activation, such as its dimerization and subsequent nuclear translocation. princeton.edu This inhibition impacts both the nuclear and mitochondrial functions of STAT3. idrblab.net
Inhibition of Mitochondrial Oxidative Phosphorylation (OXPHOS)
Beyond its direct effects on STAT3, this compound is also recognized as a novel inhibitor of mitochondrial oxidative phosphorylation. medkoo.comnih.govrsc.orgidrblab.netnih.govdrugbank.com This inhibition disrupts the cell's primary energy production pathway, which is particularly critical for certain cancer cells that exhibit a dependence on OXPHOS for their growth and survival, especially those that have undergone metabolic reprogramming to rely on OXPHOS as a mechanism of drug resistance.
A key aspect of this compound's effect on OXPHOS is its specific inhibition of mitochondrial respiratory chain complex I. nih.govidrblab.net This action directly suppresses energy production within the mitochondria, leading to a reduction in cellular ATP levels. nih.gov The disruption of Complex I, a vital component of the electron transport chain, is a significant mechanism by which this compound exerts its anti-cancer effects. nih.govidrblab.net
Downstream Signaling Pathway Modulation by this compound
The primary inhibitory actions of this compound on STAT3 and OXPHOS lead to significant downstream modulations of various cellular signaling pathways, impacting gene expression and cellular energy homeostasis.
Modulation of STAT3-Dependent Gene Regulatory Networks
As a direct inhibitor of STAT3, this compound profoundly modulates gene regulatory networks that are dependent on STAT3 activity. STAT3, a latent cytoplasmic transcription factor, is involved in transferring signals from cell-surface cytokine and growth factor receptors to the cell nucleus, where it regulates the transcription of target genes critical for cell proliferation, differentiation, survival, and immune response. patsnap.comidrblab.net Aberrant and persistent activation of STAT3 is a hallmark in many cancers, promoting tumor cell growth and survival. patsnap.com By inhibiting STAT3, this compound is expected to suppress the expression of these oncogenic target genes. For instance, research indicates that this compound blocks Ser727 phosphorylation of STAT3 and can reduce the mitochondrial protein NDUFAF1, while strongly inducing PKM2 and LDHA, suggesting its role in altering metabolic gene expression. idrblab.net
Activation of Energy Stress Sensor Pathways (e.g., AMPK-mTOR Pathway)
The inhibition of mitochondrial oxidative phosphorylation, particularly at Complex I, by this compound leads to a cellular energy deficit. This energy stress, characterized by a decrease in ATP, triggers the activation of energy stress sensor pathways. Notably, this compound's action results in the activation of the AMP-activated protein kinase (AMPK)-mammalian target of rapamycin (B549165) (mTOR) pathway. nih.govnih.gov AMPK is a crucial cellular energy sensor that, when activated, helps restore energy balance by inhibiting anabolic processes and promoting catabolic ones. The modulation of the AMPK-mTOR pathway by this compound contributes to its anti-proliferative effects by influencing cell growth, metabolism, and survival in response to energy deprivation. nih.govnih.gov
Data Tables
The following table summarizes key research findings regarding the inhibitory effects of this compound on various cancer cell lines.
| Cell Line Type | Example Cell Lines (where available) | IC50 Values (nM) Range | Reference |
| Human Blood Tumor Cells | Leukemia, Multiple Myeloma, Lymphoma | 18.6 - 525.3 | nih.gov |
| Human Solid Tumor Cells | Liver Cancer, Lung Cancer, Gastric Cancer, Breast Cancer | 92.6 - 1727.7 | nih.gov |
Cellular Effects of Opb 111077 in Preclinical Models
Impact on Cellular Proliferation and Viability in Diverse Cell Lines
Preclinical investigations have shown that OPB-111077 exerts significant anti-proliferative effects across a wide spectrum of human solid and blood tumor cell lines. It acts primarily as an anti-proliferative agent rather than a direct cytotoxic one, showing a more pronounced impact on actively proliferating cells wikipedia.orgmims.com.
In acute myeloid leukemia (AML) cells, this compound effectively inhibited cell growth wikipedia.org. When combined with venetoclax (B612062), a BCL-2 inhibitor, the compound led to a greater decrease in proliferation rates in AML cells compared to single-agent treatments wikipedia.orgciteab.com. Furthermore, in sorafenib-resistant Huh7 hepatocellular carcinoma (HCC) cells, this compound was observed to inhibit clonal growth. Its combination with sorafenib (B1663141) further suppressed colony formation in these resistant cells wikipedia.org.
Studies in diffuse large B-cell lymphoma (DLBCL) cell lines have revealed a synergistic antitumor effect when this compound is combined with bendamustine (B91647) wikidata.orgd-nb.info. The half-maximal inhibitory concentration (IC50) values for growth inhibition by this compound in various lymphoma cell lines highlight its potency:
Table 1: IC50 Values for this compound Growth Inhibition in Lymphoma Cell Lines (Interactive Table)
| Cell Line | Origin | IC50 (nmol/L) | 95% CI (nmol/L) |
| OCI-Ly7 | Diffuse large B-cell lymphoma | 243.3 | 195.0–302.8 |
| DOHH-2 | Follicular lymphoma | 313.7 | 155.7–685.0 |
| REC-1 | Mantle cell lymphoma | 255.5 | 149.5–486.2 |
| OCI-Ly18 | Diffuse large B-cell lymphoma (MYC/BCL2 double-hit) | 203.4 | 149.2–282.4 |
| Data adapted from d-nb.info. This table is designed to be interactive in a suitable digital environment, allowing for sorting and filtering. |
The preclinical combination of this compound with decitabine (B1684300) also demonstrated a synergistic effect in hindering the proliferation of leukemic stem cells (LSCs) citeab.com.
Induction of Apoptosis and Other Cell Death Pathways
This compound's mechanism of action, particularly its role as a STAT3 inhibitor, contributes to the induction of apoptosis. The blockade of aberrant STAT3 signaling is known to induce tumor cell apoptosis and inhibit tumor growth mims.com.
In AML cells, the combination of this compound and venetoclax resulted in significantly increased apoptosis rates compared to either agent administered alone wikipedia.orgciteab.com. This suggests that targeting OXPHOS, a known mechanism of resistance to BCL-2 inhibition, can enhance the apoptotic effects of venetoclax wikipedia.org. Furthermore, in medulloblastoma, the inhibition of persistent STAT3 signaling by compounds like this compound has been shown to induce apoptosis metabolomicsworkbench.org.
Modulation of Cellular Metabolism and Bioenergetics
A key characteristic of this compound is its dual inhibitory action on STAT3 and mitochondrial oxidative phosphorylation (OXPHOS) wikidata.orgwikidata.orgmetabolomicsworkbench.orgidrblab.net. It specifically targets mitochondrial respiratory chain complex I, thereby suppressing energy production through OXPHOS wikidata.org. This compound affects both the nuclear and mitochondrial functions of STAT3 wikipedia.orgmetabolomicsworkbench.org.
Oxygen Consumption Rate (OCR) is a direct indicator of mitochondrial respiration and OXPHOS activity frontiersin.orguni.luguidetopharmacology.org. Preclinical studies consistently report that this compound causes a drastic reduction in OCR. For instance, in sorafenib-resistant Huh7 cells, treatment with this compound led to a significant decrease in OCR wikipedia.org. Similarly, in lymphoma cell lines, this compound was shown to inhibit OXPHOS, as measured by OCR wikidata.orgd-nb.info.
Extracellular Acidification Rate (ECAR) is a measure of glycolysis frontiersin.orguni.lu. In sorafenib-resistant Huh7 cells, this compound treatment resulted in only modest changes in ECAR and glucose uptake capacity wikipedia.org. However, in lymphoma cell lines, this compound was observed to inhibit OXPHOS while simultaneously increasing glycolysis wikidata.orgd-nb.info. This metabolic shift, often referred to as the Warburg effect, can be a compensatory response to impaired mitochondrial respiration wikidata.orgfrontiersin.orgresearchgate.net. Interestingly, when this compound was combined with bendamustine, the observed increase in glycolysis was suppressed wikidata.orgd-nb.info. This suggests a complex interplay between the two agents on cellular energy metabolism.
Influence on Other Cellular Processes (e.g., differentiation, invasion, migration)
Beyond its direct effects on proliferation, viability, apoptosis, and metabolism, this compound also influences other crucial cellular processes. As a STAT3 inhibitor, it targets a pathway deeply involved in various biological processes, including cell proliferation, differentiation, survival, and immune response wikipedia.orgmims.com.
This compound has been shown to reduce the mitochondrial protein NDUFAF1 while strongly inducing the expression of PKM2 and LDHA wikipedia.org. These proteins are involved in metabolic pathways, further underscoring the compound's impact on cellular bioenergetics. Inhibition of persistent STAT3 signaling, which this compound achieves, has been demonstrated to block proliferation and migration and induce apoptosis in preclinical models of medulloblastoma metabolomicsworkbench.org.
This compound is structurally related to OPB-51602 and OPB-31121, which are also STAT3 inhibitors developed by Otsuka Pharmaceutical Co., Ltd. These parent compounds have shown efficacy against various human hematological and solid tumors by inhibiting STAT3 DNA binding and enhancing the activities of chemotherapy drugs metabolomicsworkbench.org. Specifically, OPB-51602 has been shown to target complex I activity, similar to this compound.
Preclinical in Vivo Efficacy of Opb 111077 in Disease Animal Models
Antitumor Activity in Xenograft and Patient-Derived Xenograft (PDX) Models
OPB-111077 has exhibited significant antitumor effects across a range of human hematological and solid tumors in both cultured cell lines and in vivo cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models. ashpublications.orgresearchgate.netpostersessiononline.euresearcher.life Preclinical studies have consistently shown its ability to inhibit tumor growth in these models. scientificarchives.comresearchgate.netnih.govmdpi.com
Efficacy in Hematological Malignancy Models (e.g., Acute Myeloid Leukemia, Lymphoma)
This compound has shown promising efficacy against hematological malignancies, including acute myeloid leukemia (AML) and diffuse large B-cell lymphoma (DLBCL), in preclinical models. patsnap.comnih.govmycancergenome.org It has demonstrated anticancer effects in patients with DLBCL, partly through OXPHOS blockage. researchgate.net Studies using cultured cell lines, CDX models, and lymphoma PDX models have revealed that this compound possesses synergistic antitumor effects when combined with bendamustine (B91647) in DLBCL. ashpublications.orgpostersessiononline.eu This synergistic effect in DLBCL suggests a potential for combination therapeutic strategies based on cancer energy metabolism. ashpublications.orgpostersessiononline.eu
Table 1: Preclinical Efficacy of this compound in Hematological Malignancy Models
| Malignancy Type | Model Type | Key Finding | Citation |
| Diffuse Large B-cell Lymphoma (DLBCL) | Cultured cells, CDX, PDX models | Synergistic antitumor effect with bendamustine | ashpublications.orgpostersessiononline.eu |
| Acute Myeloid Leukemia (AML) | Preclinical models | Good efficacy | patsnap.comnih.gov |
Efficacy in Solid Tumor Models (e.g., Hepatocellular Carcinoma, Lung Adenocarcinoma)
Beyond hematological cancers, this compound has also shown antitumor activity against various human solid tumors in cultured cells and CDX models. ashpublications.orgpostersessiononline.eu Specifically, in hepatocellular carcinoma (HCC) models, this compound has demonstrated preclinical efficacy in both in vitro and in vivo settings. nih.gove-crt.orgnih.govfrontiersin.org While clinical activity in unselected solid tumors has been described as modest, its promising preclinical activity in these models supports further investigation, particularly in combination therapies. researchgate.netresearchgate.netmdpi.compatsnap.comfrontiersin.org It has also been shown to inhibit primary or secondary tumor growth in xenografts of lung cancer. nih.gov
Table 2: Preclinical Efficacy of this compound in Solid Tumor Models
| Malignancy Type | Model Type | Key Finding | Citation |
| Hepatocellular Carcinoma (HCC) | In vitro and in vivo preclinical models | Preclinical efficacy observed | nih.gove-crt.orgnih.govfrontiersin.org |
| Lung Cancer | Xenograft models | Inhibition of tumor growth | nih.gov |
| Various Solid Tumors | Cultured cells, CDX models | Antitumor effects | ashpublications.orgpostersessiononline.eu |
Target Engagement and Pharmacodynamic Responses in Animal Models
This compound functions as a novel inhibitor of both STAT3 and mitochondrial oxidative phosphorylation (OXPHOS). ashpublications.orgresearchgate.netresearchgate.netpatsnap.comdrugbank.comdrugbank.com Its mechanism of action involves the inhibition of mitochondrial respiratory chain complex I, which consequently suppresses energy production through OXPHOS. ashpublications.orgpostersessiononline.eu Additionally, this compound targets the SH2 domain of STAT3, thereby blocking its nuclear and mitochondrial functions and preventing STAT3 phosphorylation and subsequent DNA binding. mdpi.commycancergenome.orgmedkoo.com
Pharmacodynamic responses observed in animal models include the inhibition of OXPHOS, which initially leads to an increase in glycolysis. ashpublications.orgpostersessiononline.eu However, when this compound is combined with bendamustine, this compensatory increase in glycolysis is suppressed. ashpublications.orgpostersessiononline.eu Metabolome analysis conducted in DLBCL CDX models further confirmed that this compound administration resulted in a decrease in TCA cycle-related metabolites in tumor tissues, indicating a comprehensive inhibition of OXPHOS and alterations in various downstream metabolites. ashpublications.orgpostersessiononline.eu
Modulation of Pathophysiological Processes in Animal Models (e.g., Tumor Growth, Metastasis)
In preclinical settings, this compound has been shown to modulate key pathophysiological processes associated with cancer. It strongly suppresses the proliferation, survival, migration, and invasion of lung cancer cells with aberrant STAT3 activation. researchgate.net Furthermore, this compound inhibits the growth of human non-small cell lung cancer cell xenografts in mouse models. researchgate.net In the context of hematological malignancies, this compound, particularly in combination with bendamustine, has demonstrated synergistic antitumor effects leading to tumor growth delay in diffuse large B-cell lymphoma CDX and PDX models. ashpublications.orgpostersessiononline.eu
Mechanisms of Resistance to Opb 111077 and Overcoming Strategies in Preclinical Settings
Role of Oxidative Phosphorylation in Acquired or Intrinsic Drug Resistance Mechanisms
Oxidative phosphorylation, the primary process of ATP generation within the mitochondria, plays a complex role in drug resistance. While OPB-111077 is designed to inhibit OXPHOS, the metabolic plasticity of cancer cells can lead to resistance. ashpublications.orgresearchgate.net Many aggressive and drug-resistant cancer phenotypes, including cancer stem cells, are highly dependent on OXPHOS for survival and energy production. nih.gov This dependency suggests that while sensitive to OXPHOS inhibitors initially, these cells are under strong selective pressure to develop mechanisms to bypass this inhibition.
Acquired resistance to various anticancer drugs has been linked to a metabolic reprogramming event where cancer cells shift from glycolysis toward a greater reliance on OXPHOS. ashpublications.org This metabolic switch allows cells to adapt and survive therapeutic stress. For a direct OXPHOS inhibitor like this compound, intrinsic resistance might be present in tumors that are inherently more glycolytic and less dependent on mitochondrial respiration. Conversely, acquired resistance could emerge through mechanisms that restore mitochondrial function or activate alternative energy-producing pathways to compensate for the drug-induced OXPHOS block. elsevierpure.commdpi.com For instance, in sorafenib-resistant hepatocellular carcinoma cells, increased mitochondrial activity and higher levels of phosphorylated STAT3 (pSer727 STAT3) are observed, indicating a reliance on mitochondrial function that could be a target for this compound. mdpi.com
Metabolic Reprogramming as a Resistance Strategy
Metabolic reprogramming is a hallmark of cancer that provides the necessary bioenergetic and biosynthetic support for malignant growth and contributes significantly to drug resistance. researchgate.net Cancer cells can rewire their metabolic pathways, altering their use of glucose, lipids, and amino acids to survive therapeutic interventions. researchgate.netoaepublish.com
In the context of resistance to an OXPHOS inhibitor like this compound, metabolic reprogramming could involve several strategies:
Enhanced Glycolysis: Cells might upregulate the glycolytic pathway to generate ATP, a phenomenon known as the Warburg effect, thereby reducing their dependency on the mitochondrial respiration targeted by this compound. ashpublications.orgmdpi.com
Alternative Fuel Sources: Cancer cells can adapt to use other molecules for energy, such as fatty acids through fatty acid oxidation or amino acids like glutamine, to fuel the Krebs cycle and generate ATP, potentially circumventing the specific inhibition of Complex I by this compound. ashpublications.orgashpublications.org
Autophagy: The process of autophagy, or cellular self-digestion, can be triggered by anticancer therapies, allowing cells to recycle essential molecules and energy to survive. elsevierpure.commdpi.com This survival mechanism is dependent on ATP supplied by OXPHOS, and while this compound targets this, resistant cells may find ways to maintain a minimum level of autophagy for survival. mdpi.com
This metabolic flexibility allows tumor cells to adapt to the pressure exerted by targeted therapies, highlighting the need for strategies that can block these escape routes.
Preclinical Strategies to Overcome Resistance with this compound
To counter the development of resistance, preclinical studies have investigated combining this compound with other anticancer agents. This approach aims to target multiple critical pathways simultaneously, making it more difficult for cancer cells to develop effective resistance.
Hypomethylating agents (HMAs) like decitabine (B1684300) are a standard treatment for myeloid malignancies. nih.govnih.gov Preclinical rationale suggests that combining HMAs with an OXPHOS inhibitor could be effective against leukemic stem cells. ashpublications.org In a preclinical mouse model using KG-1 acute myeloid leukemia (AML) cells, the combination of this compound with decitabine demonstrated a more potent antitumor effect than either agent alone. ashpublications.org This enhanced efficacy provided a strong basis for clinical trials investigating this combination. ashpublications.orgcancer.gov
Table 1: Preclinical Efficacy of this compound and Decitabine Combination
| Cancer Type | Model | Combination | Key Finding | Reference |
|---|---|---|---|---|
| Acute Myeloid Leukemia (AML) | KG-1 Tumor-Bearing Mouse Model | This compound + Decitabine | Showed a more potent antitumor effect compared to single-agent treatment. | ashpublications.org |
Resistance to the Bcl-2 inhibitor venetoclax (B612062) has been linked to a reliance on mitochondrial oxidative phosphorylation in AML cells. ashpublications.org This provides a clear rationale for combining venetoclax with an OXPHOS inhibitor like this compound to overcome resistance. Preclinical evaluations in AML cell lines have shown that the combination of this compound and venetoclax leads to a greater reduction in cell proliferation and a more significant increase in apoptosis compared to either drug used as a monotherapy. ashpublications.org Notably, this synergistic effect was even more pronounced in AML cells specifically engineered to have elevated levels of OXPHOS, confirming the mechanism of action. ashpublications.org
Table 2: Preclinical Effects of this compound and Venetoclax Combination in AML
| Cell Type | Treatment | Observed Effect | Reference |
|---|---|---|---|
| AML Cells | This compound + Venetoclax | Greater decrease in proliferation and increase in apoptosis vs. single agents. | ashpublications.org |
| AML Cells with Genetically Increased OXPHOS | This compound + Venetoclax | Effects on proliferation and apoptosis were even more pronounced. | ashpublications.org |
Alkylating agents such as bendamustine (B91647) are foundational therapies for various lymphomas. nih.govnih.gov The strategy of targeting cancer energy metabolism provides a basis for combining these agents with this compound. ashpublications.org A synergistic antitumor effect was observed in a preclinical xenograft mouse model using a human diffuse large B-cell lymphoma (DLBCL) cell line when this compound was administered in combination with bendamustine. ashpublications.org This finding suggests that inhibiting OXPHOS can enhance the efficacy of standard chemotherapy in lymphoma. ashpublications.org
Table 3: Preclinical Synergy of this compound and Bendamustine Combination
| Cancer Type | Model | Combination | Key Finding | Reference |
|---|---|---|---|---|
| Diffuse Large B-cell Lymphoma (DLBCL) | Xenograft Mouse Model | This compound + Bendamustine | Demonstrated a synergistic antitumor effect. | ashpublications.org |
Combining metabolic inhibitors with immune checkpoint inhibitors is an emerging strategy in oncology. The rationale is that altering the metabolic landscape of the tumor microenvironment can enhance the efficacy of immunotherapies. While direct preclinical studies combining this compound with anti-PD-1 inhibitors are not extensively reported, the dual mechanism of this compound makes it an attractive candidate for such combinations. This compound inhibits STAT3, a key signaling molecule that plays a role in creating an immunosuppressive tumor microenvironment. Therefore, inhibiting STAT3 could potentially improve anti-tumor immune responses. Preclinical studies with other agents have shown that combining chemotherapy or targeted therapy with anti-PD-1/PD-L1 inhibitors can enhance tumor regression and improve survival in mouse models. g1therapeutics.com This general principle supports the investigation of this compound in combination with immunomodulatory agents to potentially overcome resistance and improve patient outcomes.
Combinatorial Approaches for Specific Disease Contexts (e.g., overcoming Sorafenib (B1663141) resistance in HCC)
Preclinical research has highlighted the potential of this compound in combinatorial strategies to overcome resistance to established anticancer agents, particularly in hepatocellular carcinoma (HCC). The primary mechanism of action for this compound in this context involves the inhibition of Signal Transducer and Activator of Transcription 3 (STAT3) and the subsequent modulation of mitochondrial metabolism. nih.govmdpi.comresearchgate.net
Studies have shown that resistance to the multi-kinase inhibitor Sorafenib in HCC is associated with a significant reprogramming of mitochondrial function. usi.ch Sorafenib-adapted HCC cells exhibit profound changes in mitochondria and a marked activation of genes involved in mitochondrial protein translation and biogenesis. usi.ch This adaptation leads to an increased reliance on oxidative phosphorylation (OXPHOS) for energy production, a state that can be exploited by targeting mitochondrial processes. confex.comnih.gov
A key player in this resistance mechanism is the STAT3 protein. In Sorafenib-resistant cells, there is an observed increase in the serine 727 phosphorylated form of STAT3 (pSer727 STAT3), which is the predominant form found in mitochondria. usi.ch Within the mitochondria, STAT3 is integrated into the electron transport chain complex I and positively influences mitochondrial respiration. mdpi.com This mitochondrial plasticity is a critical factor in both innate and acquired resistance to Sorafenib. nih.govmdpi.com
This compound, a small-molecule inhibitor of STAT3, has been investigated as a strategy to counteract this resistance. researchgate.netspandidos-publications.com In preclinical models of Sorafenib-resistant HCC, this compound demonstrated the ability to revert the mitochondrial alterations associated with resistance. nih.govmdpi.comusi.ch
Key Preclinical Findings:
STAT3 Inhibition: this compound effectively blocks the Ser727 phosphorylation of STAT3 in Sorafenib-resistant HCC cells. nih.govmdpi.com
Mitochondrial Reversion: Treatment with this compound disrupts the enlarged mitochondrial network characteristic of resistant cells, restoring the typical pattern of smaller, rounded mitochondria seen in parental, sensitive cells. nih.gov It also causes a drastic reduction in the mitochondrial oxygen consumption rate (OCR). nih.gov
Restoration of Sensitivity: By inhibiting STAT3 and reverting the mitochondrial phenotype, this compound restores the sensitivity of resistant HCC cells to Sorafenib. nih.govmdpi.com In preclinical assays, the combination of this compound with Sorafenib effectively inhibited the clonal growth of Sorafenib-resistant Huh7 cells. nih.govmdpi.com
These preclinical findings suggest that targeting the STAT3-mediated mitochondrial reprogramming with this compound is a clinically actionable strategy to overcome Sorafenib resistance in HCC. mdpi.comusi.ch
Interactive Data Table: Preclinical Effects of this compound on Sorafenib-Resistant HCC Cells
| Finding | Effect of this compound Treatment | Cellular Impact | Reference |
| STAT3 Phosphorylation | Blocks Ser727 phosphorylation of STAT3 | Inhibits a key signaling node in resistance | nih.govmdpi.com |
| Mitochondrial Morphology | Reverts enlarged mitochondrial network to normal phenotype | Restores normal cellular architecture | nih.gov |
| Mitochondrial Respiration | Drastically reduces Oxygen Consumption Rate (OCR) | Inhibits oxidative phosphorylation (OXPHOS) | nih.gov |
| Cell Growth (in combination with Sorafenib) | Inhibits clonal growth of resistant cells | Restores sensitivity to Sorafenib | nih.govmdpi.com |
Advanced Methodologies and Research Tools for Studying Opb 111077
In Vivo Preclinical Model Systems
Cell Line-Derived Xenograft (CDX) Models
Cell Line-Derived Xenograft (CDX) models involve the subcutaneous or orthotopic implantation of human cancer cell lines into immunodeficient mice. These models are widely used for initial assessments of drug efficacy and pharmacodynamics. OPB-111077 has demonstrated antitumor effects in CDX models across various human hematological and solid tumors wikidata.orgashpublications.orgfrontiersin.org.
A notable application of CDX models in this compound research involves its synergistic effects in diffuse large B-cell lymphoma (DLBCL). Studies utilizing DLBCL CDX models have revealed that this compound exhibits a synergistic antitumor effect when combined with alkylating agents such as bendamustine (B91647) or cyclophosphamide (B585) wikidata.orgashpublications.orgfrontiersin.org. This synergistic activity is linked to metabolic reprogramming induced by the alkylating agents, which can shift cancer cells towards an OXPHOS-predominant state, thereby enhancing the efficacy of this compound, an OXPHOS inhibitor wikidata.orgashpublications.orgfrontiersin.org. Metabolome analysis conducted in DLBCL CDX models further supported these findings by confirming a decrease in TCA cycle-related metabolites in tumor tissues following this compound administration, indicating its inhibitory effect on OXPHOS and subsequent changes in downstream metabolites wikidata.org.
Patient-Derived Xenograft (PDX) Models
Patient-Derived Xenograft (PDX) models involve implanting tumor tissue directly from patients into immunodeficient mice, preserving the original tumor's histological and genetic characteristics, and better reflecting tumor heterogeneity and patient response compared to CDX models. PDX models have been instrumental in evaluating this compound, particularly in combination therapies.
Similar to CDX models, studies employing lymphoma PDX models have shown that this compound, in combination with bendamustine, exerts a synergistic antitumor effect in DLBCL wikidata.orgashpublications.org. This highlights the potential of this combination therapy in a more clinically relevant setting. Furthermore, whole-transcriptome sequencing has been performed on PDX models in studies involving this compound, providing insights into gene expression changes in response to treatment nih.gov. The use of PDX models for STAT3 inhibitors, such as this compound, is also supported by research in other cancer types like lung cancer, where PDX models have been used to evaluate the antitumor effects of STAT3 inhibitors nih.gov.
Genetically Engineered Animal Models for Disease Pathogenesis and Drug Response
Genetically engineered animal models (GEMs) are powerful tools for studying disease pathogenesis, identifying therapeutic targets, and evaluating drug responses by introducing specific genetic alterations (e.g., gene knockouts, knock-ins, or transgenes). While direct, extensive studies of this compound in germline genetically engineered animal models are not explicitly detailed in the provided search results, the utility of such models for understanding the pathways targeted by this compound, namely STAT3 and OXPHOS, is well-established.
For instance, preclinical work involving this compound and venetoclax (B612062) in acute myeloid leukemia (AML) cells demonstrated that the combination's effects on proliferation and apoptosis were more pronounced in AML cells that were genetically engineered to increase OXPHOS ashpublications.org. These genetically modified cells were then tested in a KG-1 tumor-bearing mouse model, providing a basis for subsequent clinical trials ashpublications.org. This illustrates how genetic engineering at the cellular level, followed by in vivo xenografting, can be used to study drug response.
More broadly, genetically engineered mouse models are utilized to investigate STAT3's role in various cancers, including hepatocellular carcinoma (HCC), where STAT3 inhibitors like this compound have shown preclinical efficacy researchgate.net. For example, other STAT3 inhibitors have been tested in genetically engineered mouse models of HCC, such as the HepPten and Stk4 Stk3 models, to assess tumor growth and pathogenesis researchgate.net. Similarly, the immunocompetent A20 lymphoma model, where Foxp1 depletion was achieved using CRISPR/Cas9 genome editing in the A20 cell line before implantation into mice, demonstrates the application of genetic engineering to study lymphoma pathogenesis and drug response in a relevant in vivo context, a disease area where this compound has shown activity. These examples underscore the potential and relevance of genetically engineered models in elucidating disease mechanisms and drug sensitivity for compounds like this compound.
Omics-Based Approaches in this compound Research
Omics technologies, including metabolomics, proteomics, and transcriptomics, provide comprehensive insights into the molecular changes induced by drug treatment, helping to elucidate mechanisms of action, identify biomarkers, and understand drug resistance.
Metabolomics for Energy Metabolism and Pathway Analysis
Metabolomics, the large-scale study of small molecules (metabolites) within cells, biofluids, tissues, or organisms, is crucial for understanding changes in energy metabolism and identifying affected biochemical pathways. This compound, as an inhibitor of mitochondrial oxidative phosphorylation, directly impacts cellular energy metabolism.
Research using metabolome analysis in DLBCL CDX models treated with this compound confirmed a decrease in TCA cycle-related metabolites in tumor tissues wikidata.org. This comprehensive analysis highlighted that this compound effectively inhibited OXPHOS, leading to significant alterations in various downstream metabolites wikidata.org. Furthermore, studies have shown that this compound inhibits OXPHOS while simultaneously increasing glycolysis, a metabolic shift often observed in cancer cells (Warburg effect) wikidata.orgashpublications.org. However, when combined with bendamustine, this increase in glycolysis was suppressed, suggesting a more profound metabolic disruption and synergistic antitumor effect wikidata.orgashpublications.org. The ability of alkylating agents to reprogram cancer cells to rely more on OXPHOS can make them more susceptible to the effects of this compound wikidata.orgashpublications.orgfrontiersin.org. Metabolomic analysis can thus provide detailed insights into how this compound influences cellular energy pathways and how these changes contribute to its therapeutic efficacy, especially in combination therapies.
Proteomics and Transcriptomics for Target and Pathway Elucidation
Proteomics involves the large-scale study of proteins, while transcriptomics focuses on the entire set of RNA transcripts produced by the genome. Both are indispensable for elucidating drug targets, identifying affected signaling pathways, and discovering biomarkers of response or resistance.
This compound is known to inhibit STAT3, a transcription factor. Mechanistically, its action involves preventing the phosphorylation of STATs and their subsequent binding to DNA sequences on STAT-responsive gene promoters, thereby inhibiting STAT-mediated transcription and tumor cell proliferation tvarditherapeutics.com. This direct modulation of gene expression makes transcriptomics a highly relevant approach for studying this compound. Indeed, whole-transcriptome sequencing has been applied to PDX models in studies involving this compound, providing a global view of gene expression changes induced by the compound nih.gov. RNA sequencing of genetically manipulated lymphoma cell lines (e.g., Foxp1-depleted A20 clones) has also revealed deregulated genes and hallmark DLBCL signatures, including those related to oxidative phosphorylation, which are relevant to this compound's mechanism of action.
Proteomics can further delineate the impact of this compound on protein expression and phosphorylation states. As this compound affects both nuclear and mitochondrial functions of STAT3, proteomic analyses can reveal changes in STAT3 phosphorylation (e.g., pSer727 STAT3) and the expression of mitochondrial proteins like NDUFAF1, PKM2, and LDHA, which are indicative of altered mitochondrial function nih.gov. Multi-omics approaches, combining proteomics and metabolomics, have been used to identify alterations in metabolic pathways in sorafenib-resistant hepatocellular carcinoma cells, and this compound has shown the ability to increase the sensitivity of these resistant cells to sorafenib (B1663141) by inhibiting STAT3. These integrated omics strategies are critical for a comprehensive understanding of this compound's complex interactions within cancer cells and the broader tumor microenvironment.
Theoretical and Translational Implications from Preclinical Research on Opb 111077
Elucidating Disease Pathogenesis through OPB-111077 Studies (e.g., role of STAT3/OXPHOS in tumorigenesis)
Preclinical research on this compound has significantly contributed to the understanding of cancer pathogenesis by highlighting the dual role of Signal Transducer and Activator of Transcription 3 (STAT3) in promoting tumorigenesis. nih.govsemanticscholar.org Studies involving this compound have helped to illuminate that STAT3 functions not only as a traditional nuclear transcription factor but also as a critical regulator of mitochondrial function. nih.govsemanticscholar.orgmdpi.com
The canonical pathway involves STAT3 acting within the nucleus to alter the expression of gene-regulatory networks that are pro-tumorigenic. nih.govsemanticscholar.org However, a distinct, non-transcriptional role for STAT3 has been identified in the mitochondria (mSTAT3). nih.gov this compound targets both of these functions. mdpi.com In the mitochondria, STAT3 is integrated into the electron transport chain, specifically interacting with complexes I and II, to regulate oxidative phosphorylation (OXPHOS). nih.govsemanticscholar.orgnih.gov By positively affecting mitochondrial respiration, STAT3 helps cancer cells meet their high energy demands. mdpi.com
The action of this compound, which inhibits both nuclear and mitochondrial STAT3 pathways, underscores the importance of this dual mechanism in driving cancer. nih.govmdpi.comnih.gov The compound's ability to block OXPHOS suggests that metabolic reprogramming, particularly a dependency on mitochondrial energy production, is a key vulnerability in certain cancers. nih.govsemanticscholar.org This is particularly relevant for chemotherapy-resistant cancers and cancer stem cells, which have been reported to be highly dependent on OXPHOS. nih.govsemanticscholar.org Therefore, studies with this compound have helped to solidify the concept that STAT3 is a key link between cellular signaling pathways and the metabolic activity of cancer cells, providing a more comprehensive model of its role in disease pathogenesis. researchgate.net
Identification of Preclinical Biomarkers for Response and Resistance to this compound
The development of targeted therapies like this compound necessitates the identification of biomarkers to predict patient response and understand mechanisms of resistance. Preclinical research has explored several potential biomarkers to stratify patients and guide clinical development.
One significant approach involved an ex vivo precision medicine test to assess the anti-proliferative activity of this compound on fresh samples from patients with Acute Myeloid Leukemia (AML) prior to a clinical trial. nih.gov This platform generated dose-response curves for each patient's cancer cells, allowing for a preclinical stratification of patients into "sensitive" and "resistant" cohorts based on the drug's activity. nih.gov This ex vivo pharmacological profiling serves as a direct functional biomarker of potential response. nih.gov
In other preclinical models, particularly in the context of sorafenib-resistant hepatocellular carcinoma (HCC), specific molecular and cellular changes have been identified as potential biomarkers. mdpi.com These include:
STAT3 Phosphorylation: The phosphorylation of STAT3 at the Ser727 residue (pSer727) was associated with sorafenib (B1663141) resistance. Inhibition of pSer727 by this compound correlated with restored sensitivity to sorafenib, suggesting that pSer727 levels could be a biomarker for this compound efficacy in this setting. mdpi.com
Mitochondrial Phenotype: Sorafenib-resistant cells displayed an enlarged, networked mitochondrial morphology. mdpi.com Treatment with this compound reverted this phenotype to the small, rounded mitochondria characteristic of sensitive cells, indicating that mitochondrial morphology could serve as a visual biomarker of drug response. mdpi.com
These findings from preclinical studies are crucial for designing biomarker-driven clinical trials to select patients most likely to benefit from this compound therapy.
| Potential Biomarker | Cancer Type (Preclinical Model) | Indication | Source |
|---|---|---|---|
| Ex Vivo Drug Sensitivity (Dose-Response Curve) | Acute Myeloid Leukemia (AML) | Predicts direct anti-proliferative response (Sensitive vs. Resistant) | nih.gov |
| Phospho-STAT3 (Ser727) Levels | Hepatocellular Carcinoma (HCC) | High levels may indicate sensitivity to this compound, especially in sorafenib resistance | mdpi.com |
| Mitochondrial Morphology | Hepatocellular Carcinoma (HCC) | Reversion from enlarged network to fragmented, rounded mitochondria indicates drug effect | mdpi.com |
Novel Therapeutic Strategies and Combinatorial Approaches Derived from this compound Research
Preclinical research has demonstrated that while this compound has activity as a monotherapy, its true potential may lie in combination with other anticancer agents. nih.gov These studies have given rise to novel therapeutic strategies aimed at achieving synergistic effects and overcoming drug resistance.
One key strategy involves combining this compound with conventional chemotherapy. Non-clinical studies in murine xenograft models suggested a synergistic antitumor effect when this compound was combined with an alkylating agent in malignant lymphoma. ashpublications.org This finding provided the rationale for a clinical trial combining this compound with bendamustine (B91647) and rituximab for patients with relapsed or refractory diffuse large B-cell lymphoma (DLBCL). ashpublications.orgfiercebiotech.com
Another promising approach is to combine this compound with other targeted therapies to overcome resistance.
Tyrosine Kinase Inhibitors (TKIs): In preclinical models of hepatocellular carcinoma, cells resistant to the TKI sorafenib showed increased reliance on STAT3-mediated mitochondrial respiration. mdpi.com Treatment with this compound was able to revert this resistance and increase the sensitivity of the cancer cells to sorafenib, suggesting a powerful combination strategy for oncogene-addicted tumors. mdpi.comnih.gov
BCL-2 Inhibitors: Preliminary preclinical studies in the context of AML have suggested a potential synergy between this compound and agents that disrupt energy metabolism, such as the BCL-2 inhibitor venetoclax (B612062), especially when used with a hypomethylating agent like azacitidine. spandidos-publications.com This approach targets cancer cell metabolism from multiple angles.
These preclinical findings highlight the versatility of this compound in a combinatorial setting, exploiting its unique mechanism of targeting both STAT3 signaling and oxidative phosphorylation to enhance the efficacy of other cancer therapies.
| Combination Agent(s) | Cancer Type (Preclinical Model) | Therapeutic Rationale | Source |
|---|---|---|---|
| Bendamustine (Alkylating Agent) | Malignant Lymphoma | Potential for synergistic antitumor effect. | ashpublications.org |
| Sorafenib (TKI) | Hepatocellular Carcinoma (HCC) | Overcomes acquired resistance to sorafenib by targeting STAT3/OXPHOS dependency. | mdpi.com |
| Venetoclax (BCL-2 Inhibitor) + Azacitidine (Hypomethylating Agent) | Acute Myeloid Leukemia (AML) | Disrupts cancer cell energy metabolism through complementary mechanisms. | spandidos-publications.com |
Future Directions and Unanswered Questions in Opb 111077 Research
Refinement of Mechanistic Understanding and Off-Target Effects in Complex Biological Systems
While OPB-111077 is established as an inhibitor of STAT3 and mitochondrial complex I drugbank.commedpath.comnih.govpatsnap.comashpublications.org, a more refined understanding of its precise mechanistic interplay within complex biological systems is crucial. The compound inhibits the SH2 domain of STAT3, thereby blocking its nuclear and mitochondrial functions, and concurrently suppresses complex I of the mitochondrial electron transport chain, leading to energy stress via AMPK-mTOR pathway activation . However, the exact mechanism by which OPB compounds inhibit STAT3 signaling is not always fully clear scientificarchives.com.
Exploration of Novel Disease Applications Beyond Oncology in Preclinical Models
Current preclinical and clinical research on this compound has predominantly focused on its application in oncology, particularly in acute myeloid leukemia (AML) and diffuse large B-cell lymphoma (DLBCL), as well as other solid tumors drugbank.commedpath.comnih.govpatsnap.comashpublications.orgscientificarchives.compatsnap.commdpi.comnih.govscribd.comspandidos-publications.comresearchgate.netaacrjournals.orgresearchgate.netviviabiotech.comuib.noresearchgate.netmycancergenome.orgresearchgate.netmedkoo.comresearchgate.netfrontiersin.org. However, given that STAT3 plays a pivotal role in a multitude of biological processes beyond cancer, including inflammation and immune responses sci-hub.se, there is an opportunity to explore novel disease applications for this compound in preclinical models outside of oncology.
Future preclinical studies could investigate the therapeutic potential of this compound in inflammatory diseases, autoimmune disorders, or fibrotic conditions where STAT3 signaling is known to be aberrantly activated. Such investigations would require the development and validation of appropriate in vitro and in vivo preclinical models tailored to these specific disease contexts, moving beyond the current cancer-centric research.
Development of Next-Generation Analogues with Enhanced Potency and Selectivity (preclinical focus)
This compound is considered a "second-generation OPB compound" with an improved safety profile compared to its predecessors, OPB-31121 and OPB-51602 nih.govresearchgate.net. This indicates an ongoing effort in analogue development. The continuous challenge of achieving high selectivity for STAT3 over other STAT family members, which can lead to off-target effects, underscores the necessity for developing next-generation analogues with enhanced potency and improved specificity patsnap.commdpi.com.
Preclinical research in this area could leverage advanced computational virtual screening assays and structure-based drug design to identify novel chemical entities with optimized binding affinity to the STAT3 SH2 domain and reduced off-target interactions uib.no. Furthermore, exploring modifications to the core structure of this compound could lead to compounds with superior pharmacokinetic properties, better cellular uptake, and improved therapeutic indices in preclinical models. The development of novel STAT3 targeting strategies, such as proteolysis targeting chimeras (PROTACs) or next-generation antisense oligonucleotides (ASOs), which aim for more selective and complete degradation of the STAT3 protein, could also inform the design of future this compound analogues aacrjournals.orgresearchgate.net.
Integration of Multi-Omics Data for Predictive Modeling of Preclinical Efficacy
To enhance the predictability of this compound's preclinical efficacy and identify patient populations most likely to respond, the integration of multi-omics data is a critical future direction. Multi-omics profiling, combining data from genomics, transcriptomics (e.g., RNA-seq for STAT3 target genes like SOCS3 and Bcl-2), and phosphoproteomics, can help identify predictive biomarkers and signatures .
This approach can provide a comprehensive understanding of the molecular changes induced by this compound treatment and identify specific molecular vulnerabilities that correlate with response in preclinical models. For instance, preclinical studies have already utilized biomarker-driven designs, such as ex vivo anti-proliferative activity tests in AML samples, to select sensitive patient populations for clinical trials scribd.comspandidos-publications.comresearchgate.netmycancergenome.org. Expanding this to include broader multi-omics datasets, such as those from patient-derived xenograft (PDX) models or organoids, could facilitate the development of sophisticated predictive models for preclinical efficacy and guide rational combination strategies. Integrative biology and molecular imaging technologies also hold potential to enhance understanding of drug activity and guide candidate selection in preclinical development mdpi.com.
Challenges and Opportunities in Preclinical Development and Lead Optimization of this compound
Preclinical development and lead optimization of this compound present both significant challenges and opportunities.
Challenges:
Selectivity and Off-Target Effects: As highlighted, achieving high selectivity for STAT3 over other STAT family members remains a persistent challenge for STAT inhibitors, potentially leading to undesired off-target effects in complex biological systems patsnap.commdpi.com.
Mechanistic Elucidation: Despite its dual mechanism of action, the precise interplay and relative contributions of STAT3 and OXPHOS inhibition to its anti-tumor effects in various cancer contexts require further in-depth investigation scientificarchives.com.
Modest Monotherapy Efficacy: In some preclinical and early clinical settings, this compound as a monotherapy has shown only modest clinical activity against unselected advanced cancers nih.govpatsnap.com. This necessitates exploring combination strategies or identifying specific responder subsets.
Translational Hurdles: The transition from promising preclinical findings to successful clinical outcomes is inherently challenging, with a low success rate in drug discovery and development uib.no.
Opportunities:
Combination Therapies: Preclinical studies have already demonstrated the synergistic potential of this compound in combination with other agents. For instance, its combination with decitabine (B1684300) synergistically hindered leukemic stem cell proliferation in preclinical models researchgate.net. Triplet therapy with this compound, hypomethylating agents, and venetoclax (B612062) also increased apoptosis rates in AML cells more significantly than single agents researchgate.net. In malignant lymphoma, synergistic antitumor effects were observed when combined with alkylating agents ashpublications.org. This suggests a strong opportunity for further preclinical exploration of rational combination regimens to enhance efficacy and overcome resistance mechanisms.
Biomarker-Driven Development: The successful application of biomarker-driven patient selection in AML trials, based on ex vivo anti-proliferative activity, represents a significant opportunity to optimize preclinical development by identifying and focusing on sensitive patient subgroups scribd.comspandidos-publications.comresearchgate.netmycancergenome.org.
Exploiting Dual Mechanism: The dual inhibition of STAT3 and OXPHOS offers a unique therapeutic advantage, particularly in cancers that exhibit increased reliance on oxidative phosphorylation, such as certain drug-resistant oncogene-addicted tumors and hematologic malignancies nih.govnih.govresearchgate.netresearchgate.net. Further preclinical studies can explore this metabolic vulnerability.
Lead Optimization and Analogue Development: Continuous efforts in developing next-generation analogues with enhanced potency, selectivity, and improved pharmacokinetic profiles, potentially utilizing computational design and advanced screening methods, can lead to more effective drug candidates patsnap.commdpi.comuib.no.
The future of this compound research in preclinical settings lies in a multi-faceted approach, combining deeper mechanistic understanding, targeted analogue development, and the strategic integration of advanced data analytics to overcome existing challenges and fully realize its therapeutic promise.
Q & A
Q. What is the molecular mechanism of action of OPB-111077, and how does it influence cancer cell metabolism?
this compound is a first-in-class, orally bioavailable small-molecule inhibitor targeting both STAT3 signaling and mitochondrial oxidative phosphorylation (OXPHOS). It inhibits mitochondrial respiratory chain complex I, disrupting energy production and activating the AMPK-mTOR energy stress-sensing pathway. Preclinical studies demonstrate that this compound induces apoptosis and suppresses tumor growth by blocking STAT3 phosphorylation (Ser727) and mitochondrial network remodeling, particularly in sorafenib-resistant hepatocellular carcinoma (HCC) models .
Q. How are Phase I clinical trials for this compound designed to assess safety and tolerability?
Phase I trials for this compound employ a 3+3 dose-escalation design to identify dose-limiting toxicities (DLTs), maximum tolerated dose (MTD), and recommended dose (RD). For example, in advanced HCC trials, patients received this compound either continuously (daily oral administration) or intermittently (4 days on/3 days off). Safety assessments included monitoring adverse events (AEs) graded by NCI-CTCAE v4.0, pharmacokinetic (PK) sampling, and efficacy endpoints like disease control rate (DCR) and progression-free survival (PFS) .
Q. What are the common adverse events associated with this compound monotherapy in clinical trials?
The most frequent treatment-emergent AEs include nausea, fatigue, and vomiting, typically mild to moderate in severity. Grade 3/4 toxicities, such as neutropenia, were observed at higher doses (e.g., 600 mg/day in DLBCL trials). Dose reductions or interruptions were implemented for persistent or severe AEs .
Advanced Research Questions
Q. How can biomarker-driven strategies optimize patient selection for this compound in acute myeloid leukemia (AML)?
Ex vivo pharmacodynamic testing, such as Vivia Biotech’s PharmaFlow platform, quantifies this compound sensitivity in AML bone marrow samples. Patients with dose-response curves above the 70th percentile for area under the curve (AUC) are classified as "sensitive" and prioritized for enrollment. This approach improved clinical response rates in a Phase Ib trial, where 42% of patients achieved disease stabilization or partial remission .
Q. What methodologies address contradictions in this compound efficacy between solid tumors and hematologic malignancies?
While this compound showed limited activity in HCC and solid tumors, notable responses occurred in diffuse large B-cell lymphoma (DLBCL). Mechanistic studies suggest that STAT3 dependency and mitochondrial plasticity vary across cancer types. For example, DLBCL cells exhibit higher STAT3 activation, making them more susceptible to this compound’s dual inhibition. Preclinical models combining this compound with bendamustine demonstrated synergistic cytotoxicity in lymphoma, supporting ongoing combination trials .
Q. How does this compound overcome sorafenib resistance in HCC, and what experimental models validate this?
In sorafenib-resistant HCC cells, this compound inhibits mitochondrial STAT3 (pSer727), reverses mitochondrial network enlargement, and restores glycolytic metabolism by upregulating PKM2 and LDHA. Seahorse assays confirmed reduced oxygen consumption rates (OCR), while clonogenic assays showed restored sensitivity to sorafenib in combination therapy. These findings highlight this compound’s role in targeting mitochondrial reprogramming in resistant tumors .
Q. What pharmacokinetic (PK) parameters are critical for optimizing this compound dosing schedules?
PK analyses in HCC trials revealed that continuous dosing (200–600 mg/day) achieved steady-state plasma concentrations by Day 4, while intermittent dosing (4 days on/3 days off) reduced accumulation-related toxicity. Key parameters included peak plasma concentration (Cmax) and trough levels, which correlated with STAT3 inhibition in tumor biopsies. Dose adjustments were guided by interpatient variability in drug clearance .
Q. What are the challenges in translating STAT3 inhibition from preclinical models to clinical efficacy?
Despite strong preclinical activity, clinical efficacy of this compound is limited by tumor heterogeneity and lack of validated biomarkers. For example, STAT3 activation in HCC is context-dependent, with subsets like FGF19-driven or obesity-related tumors showing higher sensitivity. Future trials may integrate RNA-seq or phospho-STAT3 immunohistochemistry to stratify patients .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
